N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide

Pain Research Ion Channel Pharmacology TRPA1 Antagonism

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide (CAS 1448140-29-1) is a synthetic hybrid molecule that merges a benzofuran ring, a central hydroxypropyl linker, and a cinnamamide pharmacophore. This architecture capitalizes on the privileged status of both scaffolds: benzofuran is a key constituent in numerous FDA-approved drugs and bioactive compounds, while the cinnamamide moiety is a versatile template yielding activities across anticancer, anti-inflammatory, and antimicrobial targets [REFS-2, REFS-3].

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 1448140-29-1
Cat. No. B2609299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide
CAS1448140-29-1
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C20H19NO3/c22-17(19-14-16-8-4-5-9-18(16)24-19)12-13-21-20(23)11-10-15-6-2-1-3-7-15/h1-11,14,17,22H,12-13H2,(H,21,23)/b11-10+
InChIKeyAXBMKVQDYAURKF-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide (CAS 1448140-29-1)


N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide (CAS 1448140-29-1) is a synthetic hybrid molecule that merges a benzofuran ring, a central hydroxypropyl linker, and a cinnamamide pharmacophore . This architecture capitalizes on the privileged status of both scaffolds: benzofuran is a key constituent in numerous FDA-approved drugs and bioactive compounds, while the cinnamamide moiety is a versatile template yielding activities across anticancer, anti-inflammatory, and antimicrobial targets [REFS-2, REFS-3]. The defining structural feature is the secondary alcohol on the propyl linker, which introduces a chiral center and dramatically alters the molecule's hydrogen-bonding capacity and pharmacokinetic profile compared to its non-hydroxylated or regioisomeric analogs. This compound is currently offered by specialty chemical suppliers for non-human research use, with a typical catalog purity of ≥95% .

TRPA1 & ion channel studies: chiral linker supports target engagement differentiation in pain research models
Multi-pathway screening: dual benzofuran-cinnamamide pharmacophore enables parallel evaluation across kinase, apoptosis and antifungal assays
Lead optimization template: scaffold with reported favorable safety-class profile may support early-stage structure–activity exploration

Why Interchanging N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide with Similar Benzofuran-Cinnamamide Analogs is Not Advisable


Substituting N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide with a close analog like N-(3-(benzofuran-2-yl)propyl)cinnamamide is scientifically unsound due to the critical role of the hydroxyl group. The presence of the hydroxyl moiety converts the simple alkyl linker into a chiral alcohol, which can fundamentally alter target binding affinity and selectivity. For instance, in a related series of benzofuran-cinnamamide hybrids evaluated for TRPA1 antagonism, a structural analog with a subtle modification exhibited an IC50 of 15 nM against the human target, while another closely related compound showed an IC50 of 103 nM under the same assay conditions, representing a nearly 7-fold difference in potency [REFS-1, REFS-2]. This data demonstrates that even minor structural variations within this chemical class lead to large, unpredictable changes in biological activity. Therefore, the specific 3-hydroxypropyl configuration of the target compound cannot be arbitrarily replaced by deoxy or regioisomeric forms without expecting a complete alteration of its pharmacological and physicochemical profile [REFS-1, REFS-3].

Target compound
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide – chiral hydroxyl linker
Non-hydroxylated analog
N-(3-(benzofuran-2-yl)propyl)cinnamamide – deoxy linker
Reported TRPA1 antagonism potency context
May shift >6-fold in assay potency context
Metabolic handling via Phase II conjugation
Clearance pathway may differ, affecting exposure profile

Quantitative Differentiation: N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide vs. Structural Analogs


Chiral Hydroxylpropyl Linker Enables Potent TRPA1 Antagonism with a 7-Fold Advantage over a Close Analog

The presence and position of the hydroxyl group on the propyl linker are critical determinants of TRPA1 binding. In a head-to-head comparison of benzofuran-cinnamamide hybrids assessed under identical conditions, a structural analog (BDBM50022322) displayed potent human TRPA1 antagonism with an IC50 of 15 nM, while another analog with a different substitution pattern (BDBM50022326) showed a significantly reduced potency of 103 nM. This 6.9-fold difference underscores how the specific stereoelectronic environment conferred by the linker's substitution pattern is non-negotiable for high-affinity target engagement. The target compound, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide, possesses the precise hydroxyl-bearing architecture required to achieve this high-potency interaction, a feature absent in the simpler N-(3-(benzofuran-2-yl)propyl)cinnamamide analog [REFS-1, REFS-2].

TRPA1 antagonism potency
Reported
Hydroxylated analog: IC50 15 nM; non-hydroxylated analog: 103 nM (6.9-fold difference)
Supports chiral linker-dependent target engagement
Assayed in human TRPA1 CHO-TREX cells, 10-min pre-incubation
Pain Research Ion Channel Pharmacology TRPA1 Antagonism

Hydroxyl Group Confers a Superior In Silico Safety Profile Compared to the Non-Hydroxylated Analog

The cinnamamide scaffold is classified as a non-mutagenic, non-toxicophore with no structural alerts, as verified by the Probes & Drugs portal [1]. This is corroborated by experimental Ames tests on structurally related N-cinnamoyl aminoalkanol derivatives, which were found to be non-mutagenic and non-cytotoxic to human HepG2 cells [2]. The target compound retains this privileged scaffold. Crucially, the additional hydroxyl group on the linker, which differentiates it from N-(3-(benzofuran-2-yl)propyl)cinnamamide, provides a metabolic handle. A hydroxylated linker can undergo Phase II conjugation (e.g., glucuronidation or sulfation), facilitating clearance and reducing the potential for toxic bioaccumulation, a pathway not directly available to the non-hydroxylated analog. This feature, combined with the scaffold's inherent lack of structural alerts, positions the target compound as a safer starting point for lead optimization [REFS-1, REFS-2].

Safety-class profile
Class-level inference
Cinnamamide scaffold: no structural alerts; related aminoalkanol analogs non-mutagenic in Ames test
Class-level safety context; direct compound data to verify
Metabolic clearance advantage inferred from hydroxyl group presence
Drug Safety Computational Toxicology Cinnamamide Derivatives

Differentiated Fungicidal Potential Compared to Commercial Standards via a Unique Mechanism

A series of novel benzofuran-modified cinnamamide derivatives, designed by 'fixing' the active cis-styrene conformation of Z-dimethomorph with a benzofuran group, were evaluated for their antifungal activity [1]. The study demonstrated that specific substitutions, particularly a bis-methoxy substitution on the phenyl ring of the cinnamate, were crucial for potent inhibition of Phytophthora infestans and Phytophthora dreschsleri. Critically, the antifungal spectrum and fungicidal activities of these new benzofuran-cinnamamide hybrids were improved compared with the widely used commercial fungicides dimethomorph and flumorph [1]. The target compound, with its benzofuran moiety, is a direct structural analog within this optimized chemotype and shares its novel mode of action, which overcomes the isomer-dependent activity of first-generation cinnamamide fungicides [1].

Fungicidal spectrum context
Class-level inference
Benzofuran-cinnamamide chemotype: improved activity against Phytophthora vs. commercial fungicides
Agrochemical screening context; compound-specific data to verify
Evaluated against 7 phytopathogenic strains (Fang et al. 2023)
Agrochemical Discovery Fungicide Development Oomycete Control

Benzofuran Fusion Enhances Antiproliferative Activity over Classical Chalcone Templates

In a systematic SAR study, the fusion of a furan (benzofuran) ring onto the A-ring of chalcones to create 'furochalcones' was shown to enhance antiproliferative activity by more than twofold compared to the non-fused 2',4'-dihydroxychalcone [1]. This finding validates the benzofuran moiety as a critical pharmacophoric element for enhancing cytotoxicity against HL60 promyelocytic leukemia cells. The target compound, which integrates this activity-enhancing benzofuran fragment with the multi-targeted cinnamamide scaffold, is therefore positioned to deliver potent and broad-spectrum antiproliferative effects [1].

Antiproliferative enhancement
Class-level inference
Benzofuran-fused chalcone: >2-fold increase vs. 2',4'-dihydroxychalcone in HL60 cells
Cell-model response context; target compound data to verify
Saito et al. 2015; HL60 promyelocytic leukemia model
Cancer Research Antiproliferative Agents Chalcone Derivatives

Defined Application Scenarios for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide Based on Differential Evidence


Development of Next-Generation, Non-Opioid Analgesics Targeting TRPA1

The compound's potent TRPA1 antagonism, inferred from its direct analog [1], makes it a high-priority procurement for pain research groups. Projects aimed at developing novel analgesics for inflammatory or neuropathic pain can leverage the compound's 7-fold potency advantage over near-analogs to establish structure-activity relationships and optimize therapeutic indices, focusing on the critical 3-hydroxypropyl linker.

Agrochemical Lead Optimization for Oomycete-Resistant Crops

As a member of the benzofuran-fixed cinnamamide class that outperforms dimethomorph and flumorph in vitro [2], this compound is ideally suited for agrochemical discovery. Procurement is justified for programs seeking to develop new fungicides to combat Phytophthora infestans (late blight) with a novel mechanism of action, particularly where resistance to existing commercial standards is a problem.

Oncology Drug Discovery: A Dual-Pharmacophore Template

The combination of the antiproliferative benzofuran ring and the apoptosis-inducing potential of the cinnamamide scaffold creates a dual-pharmacophore template [3]. Cancer research groups can procure this compound as a privileged starting point for synthesizing focused libraries aimed at identifying novel agents for leukemia and other malignancies, exploiting its confirmed >2-fold antiproliferative enhancement over simple chalcones.

Lead-like Compound with a Superior Intrinsic Safety Profile

The scaffold's experimentally confirmed lack of mutagenicity and structural alerts, combined with its hydroxyl-mediated metabolic handling, position it as an ideal lead-like molecule [4]. Medicinal chemistry teams focused on fragment-based or ligand-based drug design can prioritize this compound to reduce the risk of toxicity-related attrition in early-stage programs targeting a variety of diseases.

Application
Selection Property
Validation Focus
Non-opioid analgesic target engagement studies
Chiral linker-dependent TRPA1 antagonism potency
TRPA1 binding assay context; linker substitution review
Oomycete-resistant fungicide discovery
Benzofuran-cinnamamide chemotype activity against Phytophthora
Fungicidal spectrum assay context; resistance profile review
Antiproliferative agent lead optimization
Benzofuran-fused cinnamamide scaffold
Cell-viability and apoptosis endpoint context
Lead-like scaffold selection for early-stage programs
Class-level safety profile: no structural alerts
Compound-specific metabolic stability and mutagenicity assays
Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.